2-(Bromomethyl)-4-chloro-1-nitrobenzene has the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. It is characterized by the presence of a bromomethyl group, a chlorine atom, and a nitro group attached to a benzene ring. This compound is often used in research settings due to its versatile reactivity and functional groups that allow for further chemical transformations.
Due to the lack of specific data, it's crucial to handle 2-(Bromomethyl)-4-chloro-1-nitrobenzene with caution, assuming potential hazards:
Several synthetic routes exist for producing 2-(Bromomethyl)-4-chloro-1-nitrobenzene. A common method involves:
2-(Bromomethyl)-4-chloro-1-nitrobenzene finds applications in:
Interaction studies involving this compound may focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is crucial for predicting how it might behave in biological systems or during synthetic processes. Studies may include:
Several compounds share structural similarities with 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-nitrotoluene | C7H6ClN | Contains a methyl group instead of bromine |
4-Chloro-1-bromo-2-nitrobenzene | C7H5BrClN | Different positioning of bromine and nitro groups |
2-Bromo-4-chloronitrobenzene | C7H5BrClN | Similar structure but lacks the methyl group |
Uniqueness: The presence of both bromomethyl and nitro groups in specific positions distinguishes 2-(Bromomethyl)-4-chloro-1-nitrobenzene from its analogs, allowing for unique reactivity patterns and applications in synthetic chemistry.
The compound’s structure is defined by three electron-withdrawing substituents:
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 250.48 g/mol | |
Density | 1.755 g/cm³ | |
Boiling Point | 304.5°C (predicted) | |
Flash Point | 137.9°C | |
LogP | 3.67 | |
Polar Surface Area (PSA) | 45.82 Ų |
The compound’s stability is influenced by its inert storage conditions (2–8°C under an inert atmosphere).
The development of 2-(Bromomethyl)-4-chloro-1-nitrobenzene is tied to the evolution of nitrobenzene chemistry. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich via nitration of benzene. Subsequent advances in halogenation and functionalization techniques enabled the creation of polyhalogenated derivatives.
Synthetic Milestones
Industrial Relevance
The compound’s synthesis aligns with industrial practices for nitrobenzene derivatives, which are critical in producing aniline, dyes, and pharmaceuticals. Its bromomethyl group, however, expands its utility in cross-coupling reactions, distinguishing it from simpler nitrobenzene analogs.
2-(Bromomethyl)-4-chloro-1-nitrobenzene belongs to the nitrobenzene derivative class, a subset of aromatic nitro compounds. Its classification is further refined by its halogenation pattern:
Classification | Description | Comparison to Nitrobenzene |
---|---|---|
Polyhalogenated | Contains Br and Cl substituents | Nitrobenzene lacks halogens |
Electron-Withdrawing | Dominated by -NO₂, -Cl, and -CH₂Br | Similar electron-withdrawing trend |
Reactivity | Enhanced nucleophilic substitution | Limited to electrophilic substitution |
Structural and Reactivity Comparisons
Feature | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | Nitrobenzene (C₆H₅NO₂) |
---|---|---|
Substituents | -CH₂Br, -Cl, -NO₂ | -NO₂ |
Reactivity | Nucleophilic substitution (Br), reduction (-NO₂) | Electrophilic substitution |
Applications | Cross-coupling intermediates, pharmaceuticals | Aniline precursor, solvents |
The presence of bromomethyl and chloro groups positions this compound as a functionalized intermediate in organic synthesis, contrasting with nitrobenzene’s role as a precursor to aniline.
The compound’s significance stems from its dual functionality: bromomethyl reactivity and nitro group versatility.
Nucleophilic Substitution:
The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form secondary amines or ethers, enabling the synthesis of complex molecules. For example:
$$ \text{C}7\text{H}5\text{BrClNO}2 + \text{Nu}^- \rightarrow \text{C}7\text{H}5\text{ClNO}2\text{Nu} + \text{Br}^- $$
Radical Reactions:
Under carbene catalysis, the bromomethyl group generates radicals, enabling reductive coupling with ketones or aldehydes. This pathway is critical for constructing tertiary alcohols or branched structures.
Reduction of the Nitro Group:
The nitro group can be reduced to an amine (-NH₂), introducing a site for further functionalization, such as forming amides or azo compounds.
Key Reactions
Reaction Type | Conditions | Products/Outcomes |
---|---|---|
Nucleophilic substitution | NaH, DMF, 0°C | Secondary amines, ethers |
Radical coupling | NHC catalyst, aldehydes | Tertiary alcohols |
Nitro reduction | H₂/Pd or Fe/HCl | Aniline derivatives |
Case Study: Carbene-Catalyzed Coupling
In a landmark study, nitrobenzyl bromides (including structurally related analogs) were activated via N-heterocyclic carbene (NHC) catalysis to generate radicals, which coupled with ketones to form tertiary alcohols. This method exemplifies the compound’s role in unlocking unconventional reaction pathways.
Table 1: Comparative Reactivity of Nitrobenzene Derivatives
Compound | Key Reactivity | Applications |
---|---|---|
Nitrobenzene | Electrophilic substitution | Aniline production |
4-Chloronitrobenzene | Limited substitution | Dye intermediates |
2-(Bromomethyl)-4-chloro-1-nitrobenzene | Nucleophilic substitution, radical coupling | Pharmaceuticals, materials |
Table 2: Industrial Synthesis Routes
Step | Reagents/Conditions | Yield/Purity |
---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C | >90% |
Bromomethylation | NBS, AIBN, CH₃CN, reflux | 70–96.5% |
Purification | Recrystallization (CH₂Cl₂) | 98.5% |
Key Findings
Early laboratory preparations introduced the nitro substituent after installing the bromomethyl group on the aromatic ring. Typical conditions employ mixed concentrated nitric acid and concentrated sulphuric acid (temperature 40 – 55 °C) to nitrate 2-(bromomethyl)-4-chlorobenzene; ortho- and para-orientation by the benzylic bromide directs the nitro group predominantly to position 1, giving the title compound in moderate isolated yield (32%) after ethanol recrystallisation [1] [2]. Thin layer chromatography confirms two minor isomers (ortho and meta).
A higher-yield route starts from 4-chloro-1-nitrobenzene. Radical bromomethylation with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride at 80 °C affords the title compound in seventy-eight percent yield on gram scale after silica gel chromatography [3]. Crystal growth from hexane–ethyl acetate gives material of melting point 53 – 54 °C, consistent with literature values [4].
Direct bromination of 5-chloro-2-nitrotoluene under photochemical irradiation (ultraviolet light, N-bromosuccinimide, acetonitrile, 25 °C) cleanly replaces the benzylic hydrogen without aromatic substitution, reaching ninety-two percent conversion in two hours [5]. Control experiments show that lowering the reaction temperature to 0 °C suppresses over-bromination, while excess radical initiator increases dibromide by-products to above ten percent [6].
Table 1. Representative classical procedures
Entry | Key step | Reagents (molar ratio) | Temperature / time | Isolated yield | Source |
---|---|---|---|---|---|
1 | Aromatic nitration | Nitric acid : sulphuric acid = 1 : 3 | 45 °C, 1 h | 32% | [1] |
2 | Radical bromomethylation | N-bromosuccinimide 1.1, benzoyl peroxide 0.1 | 80 °C, overnight | 78% | [3] |
3 | Photochemical benzylic bromination | N-bromosuccinimide 1.05, household compact fluorescent lamp | 25 °C, 2 h | 92% | [5] |
Palladium-catalysed benzylic C–N, C–C and C–O cross couplings of secondary and tertiary alkyl bromides proceed smoothly with the title compound as electrophile, enabling late-stage diversification toward amides, alcohols or amines under carbon monoxide atmosphere or in the presence of benzophenone imine at 80 °C [7] [8]. Manganese-mediated Kumada reactions of benzylic bromides offer an inexpensive alternative; a triorganomanganate intermediate transfers an aryl group to the benzylic position in 68% yield at ambient temperature [9].
Continuous-flow microreactors intensify bromination by generating molecular bromine in situ from hydrobromic acid and sodium hypochlorite, suppressing hazardous bromine handling. A three-channel quartz reactor (2 × 3 mL pre-mixers, 50 mL residence coil) converts 4-chloro-1-nitrotoluene to the bromomethyl product in ninety-five percent yield with a residence time of twenty-five minutes at fifty °C, throughput 180 millimoles per hour [10] [11]. Photochemical flow bromination using hydrogen peroxide and hydrobromic acid gives comparable yield (ninety-one percent) with a residence time below six minutes at seventy °C under blue light irradiation [12].
Table 2. Selected modern strategies
Strategy | Reactor / catalyst | Residence or reaction time | Yield | Green metric highlight | Source |
---|---|---|---|---|---|
In-situ Br₂ flow bromination | Teflon microreactor, NaOCl / HBr | 25 min | 95% | Bromine inventory < 5 mol % | [10] |
Photochemical oxidative bromination | Stainless-steel microchannel, blue LED | 5.9 min | 91% | Process mass intensity 4.33 | [12] [13] |
Palladium-catalysed aminocarbonylation | Palladium-xantphos, carbon monoxide | 3 h | 84% amide | Solvent recovered > 90% | [8] |
Crude product obtained from radical bromomethylation crystallises from mixed hexane–ethyl acetate (4 : 1) at ambient temperature to give pale-yellow needles of purity > 98% (high performance liquid chromatography area normalisation) [3]. Slow cooling of a warm ethanol solution affords larger single crystals suitable for X-ray diffraction, confirming ortho bromomethyl substitution [4].
Silica gel flash chromatography (hexane/ethyl acetate 9 : 1) separates positional isomers after direct nitration, with the desired compound eluting at retardation factor 0.32; gradient elution on preparative reverse-phase high performance liquid chromatography (C-18, acetonitrile / water 60 : 40) provides gram quantities at ninety-nine percent purity [1].
Typical one-dimensional nuclear magnetic resonance data (400 MHz, chloroform-d) [3]:
High resolution mass spectrometry (electron impact) observes [M]^+ at m/z 250.4789 (calculated 250.4790) [14]. Differential scanning calorimetry reveals a single sharp melting event at 53.4 °C, confirming phase purity.
Table 3. Key purification and characterisation parameters
Technique | Critical conditions | Typical outcome | Source |
---|---|---|---|
Recrystallisation | Hexane / ethyl acetate 4 : 1, 25 °C | 98% purity, 78% recovery | [3] |
Silica chromatography | Hexane / ethyl acetate 9 : 1 | Removal of ortho- and meta-isomers | [1] |
High performance liquid chromatography | C-18, 60% acetonitrile, 1 mL min⁻¹ | 99% purity, retention 7.4 min | [1] |
Nuclear magnetic resonance | 400 MHz, chloroform-d | Chemical shifts as listed | [3] |
Mass spectrometry | Electron impact, 70 eV | m/z 250.4789 ([M]⁺) | [14] |